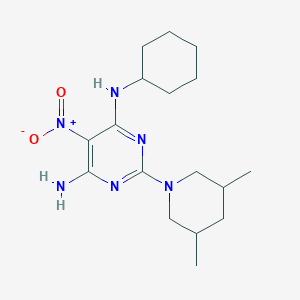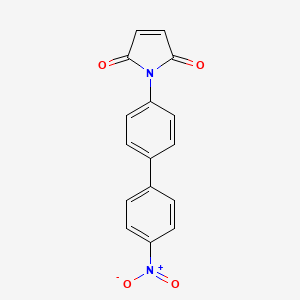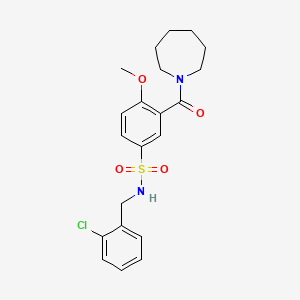![molecular formula C19H21N3O2 B15153349 N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a phenylcyclopentane carboxamide moiety. The compound’s structure suggests potential for various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of hydrazine with a suitable precursor. One common method involves the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, where the carbonyl group is replaced by an imine group . The reaction is usually carried out in ethanol with a catalytic amount of base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinecarbonyl group may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . The compound’s hydrazinecarbonyl group is likely involved in forming hydrogen bonds or other interactions with the target molecules, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazine derivatives and phenylcyclopentane carboxamides, such as:
- N-(4-(hydrazinecarbonyl)phenyl)benzamide
- N-(4-(hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H21N3O2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c20-22-17(23)14-8-10-16(11-9-14)21-18(24)19(12-4-5-13-19)15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13,20H2,(H,21,24)(H,22,23) |
Clave InChI |
MPGCKMDCDPLYOX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153272.png)



![2-{5-[(cyclohexylmethyl)amino]-1H-tetrazol-1-yl}ethanol](/img/structure/B15153310.png)
![Methyl 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153320.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15153324.png)
![4-ethoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153326.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)

![4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15153352.png)
![3,4-dibromo-6-ethoxy-2-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B15153353.png)
![ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B15153361.png)
![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)
